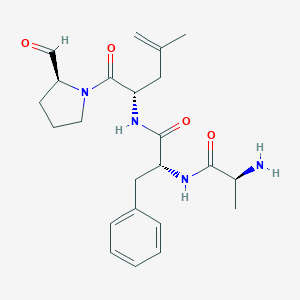
Cyclo(prolyl-alanyl-phenylalanyl-leucyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(prolyl-alanyl-phenylalanyl-leucyl) (CPL) is a cyclic peptide that has attracted significant attention in the scientific community due to its potential use in various fields, including drug development, biotechnology, and medical research. CPL is a synthetic peptide that is composed of four amino acids, including proline, alanine, phenylalanine, and leucine. The cyclic structure of CPL makes it more resistant to enzymatic degradation and enhances its stability, making it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. It has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been shown to exhibit various biochemical and physiological effects, including antimicrobial, anticancer, and anti-inflammatory activities. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer and lung cancer. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has also been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is its stability, which makes it more resistant to enzymatic degradation compared to linear peptides. This stability makes Cyclo(prolyl-alanyl-phenylalanyl-leucyl) a promising candidate for various applications, including drug development and medical research. However, one of the limitations of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is its high cost of synthesis, which can limit its use in large-scale experiments.
Orientations Futures
There are various future directions for the use of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) in scientific research. One of the most significant future directions is the development of Cyclo(prolyl-alanyl-phenylalanyl-leucyl)-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another future direction is the use of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) as a tool for studying various cellular processes, including protein-protein interactions and enzyme activity. Additionally, the development of new synthesis methods for Cyclo(prolyl-alanyl-phenylalanyl-leucyl) could lead to the production of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) at a lower cost, making it more accessible for various applications.
In conclusion, Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is a promising cyclic peptide that has shown significant potential for various scientific research applications. Its stability, antimicrobial, anticancer, and anti-inflammatory activities make it a promising candidate for drug development and medical research. Further research is needed to fully understand the mechanism of action of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) involves the solid-phase peptide synthesis method, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The cyclization of the peptide is achieved through the formation of a peptide bond between the N- and C-termini of the peptide chain. The resulting cyclic peptide is then cleaved from the resin and purified using various chromatographic techniques.
Applications De Recherche Scientifique
Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is in drug development, where it is used as a lead compound for the development of novel drugs. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been shown to exhibit potent antimicrobial, anticancer, and anti-inflammatory activities, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
151545-20-9 |
|---|---|
Nom du produit |
Cyclo(prolyl-alanyl-phenylalanyl-leucyl) |
Formule moléculaire |
C23H32N4O4 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-N-[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-4-methyl-1-oxopent-4-en-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H32N4O4/c1-15(2)12-20(23(31)27-11-7-10-18(27)14-28)26-22(30)19(25-21(29)16(3)24)13-17-8-5-4-6-9-17/h4-6,8-9,14,16,18-20H,1,7,10-13,24H2,2-3H3,(H,25,29)(H,26,30)/t16-,18-,19+,20-/m0/s1 |
Clé InChI |
IITUVPKVNFWTCD-FFGOWVMKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=C)C)C(=O)N2CCC[C@H]2C=O)N |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=C)C)C(=O)N2CCCC2C=O)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=C)C)C(=O)N2CCCC2C=O)N |
Séquence |
AFXP |
Synonymes |
cyclic(prolyl-alanyl-D-phenylalanyl-leucyl) cyclo PAFL cyclo(Pro-Ala-Phe-Leu) cyclo(prolyl-alanyl-phenylalanyl-leucyl) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



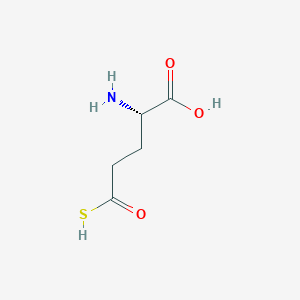
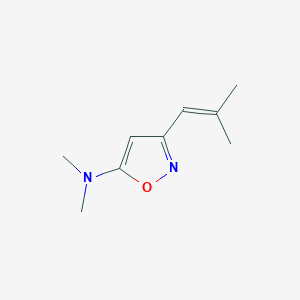
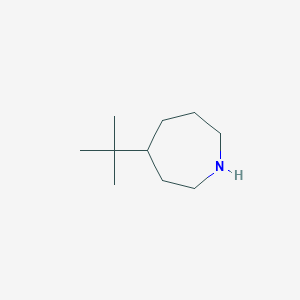
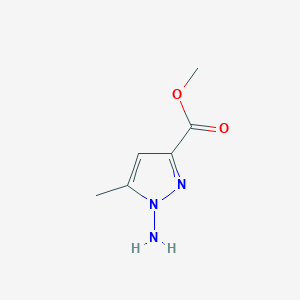
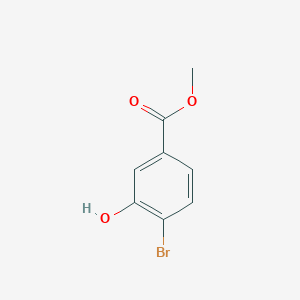
![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)
![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)
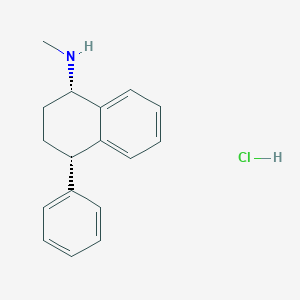
![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)
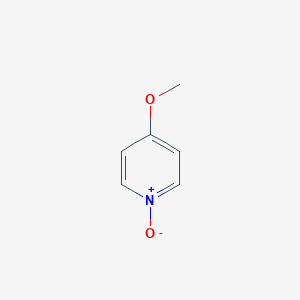
![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
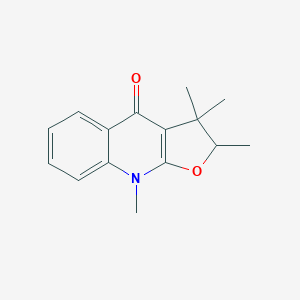
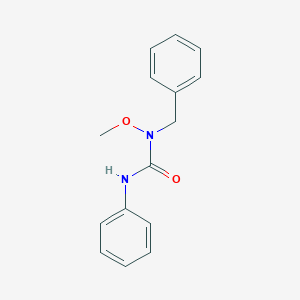
![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)